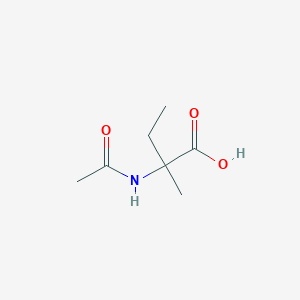

2-Acetamido-2-methylbutanoic acid

Description

Contextualization within Branched-Chain Amino Acid and Derivative Chemistry

Branched-chain amino acids, which include leucine, isoleucine, and valine, are essential amino acids that play crucial roles in protein synthesis and metabolic regulation. annualreviews.orgwikipedia.org Their catabolism primarily occurs in extrahepatic tissues like skeletal muscle, unlike most other amino acids which are metabolized in the liver. nih.gov The metabolism of BCAAs involves transamination to their corresponding α-keto acids, followed by oxidative decarboxylation. annualreviews.orgmdpi.commdpi.comontosight.ai

The N-acetylation of amino acids, which results in compounds like 2-Acetamido-2-methylbutanoic acid, is a significant modification. This process can alter the physicochemical properties of the parent amino acid, such as its polarity, solubility, and ability to participate in hydrogen bonding. In biological systems, N-acetylation can influence the metabolic fate and signaling functions of various molecules. nih.gov

Significance in Advanced Synthetic Design and Chiral Building Blocks

Chiral building blocks are crucial in the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules. universiteitleiden.nl The presence of a chiral center at the alpha-carbon makes amino acids valuable as chiral synthons. This compound, being a chiral molecule, has the potential to be used as a specialized building block in organic synthesis.

While specific applications of this compound in this context are not widely documented, the general principles of using amino acid derivatives are well-established. The acetamido group can provide steric hindrance and electronic effects that can be exploited to control the stereochemistry of subsequent reactions. The synthesis of complex molecules often relies on a toolbox of such chiral intermediates to construct the desired three-dimensional architecture. For instance, a study on the synthesis of valsartan (B143634) derivatives utilized a similar but more complex butanoic acid derivative, highlighting the utility of such structures in medicinal chemistry. mdpi.comnih.gov

A plausible synthetic route to this compound would involve the acetylation of 2-amino-2-methylbutanoic acid. This reaction is a standard transformation in organic chemistry, typically achieved using reagents like acetic anhydride (B1165640) or acetyl chloride under appropriate conditions. The parent amino acid, 2-amino-2-methylbutanoic acid, can be synthesized through various established methods for amino acid synthesis.

Relevance to Non-Human Biochemical Systems and Metabolite Research

The study of metabolites in various organisms is a key area of biochemical research. While direct research on this compound in non-human systems is limited, the metabolism of BCAAs and their derivatives has been investigated in various organisms. For example, BCAA catabolism is known to produce various intermediates that can enter the tricarboxylic acid (TCA) cycle for energy production. mdpi.com

The N-acetylation of amino acids can be a metabolic pathway in some organisms. The presence of N-acetylated amino acids can be indicative of specific metabolic states or the activity of particular enzymes. Research into the metabolic pathways of non-human organisms can uncover novel enzymes and biochemical transformations, and it is conceivable that this compound or similar compounds could be identified as metabolites in certain bacteria, fungi, or plants. For instance, 2-methylbutanoic acid itself is found in various natural sources, including certain plants and as a product of bacterial metabolism. wikipedia.orgresearchgate.net

Overview of Key Academic Research Trajectories

Currently, the academic research landscape does not show a strong focus on this compound itself. However, several key research trajectories provide a context for its potential significance:

Development of Novel Chiral Building Blocks: There is a continuous search for new chiral synthons to facilitate the efficient and stereoselective synthesis of complex molecules. Research in this area could lead to the exploration of compounds like this compound.

Metabolomics and Biomarker Discovery: Advances in analytical techniques are enabling the identification of a vast array of metabolites in biological samples. Future metabolomic studies in diverse organisms might identify this compound and elucidate its biological role.

Modified Amino Acids in Peptide and Protein Chemistry: The incorporation of modified amino acids into peptides can confer unique properties, such as increased stability or altered biological activity. N-acetylated amino acids can be valuable in this regard.

While direct research on this compound is not prominent, the foundational knowledge in related areas suggests its potential for future investigation and application in various fields of chemical and biological science.

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-2-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-4-7(3,6(10)11)8-5(2)9/h4H2,1-3H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMPYFPNHXKCBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16741-77-8 | |

| Record name | NSC206266 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Stereoselective and Enantioselective Synthesis Pathways

The synthesis of α,α-disubstituted amino acids such as 2-acetamido-2-methylbutanoic acid presents a significant challenge due to the difficulty in constructing the quaternary stereocenter with high enantiomeric purity. Modern synthetic organic chemistry has addressed this through the development of sophisticated stereoselective and enantioselective methodologies.

Asymmetric catalysis is a powerful tool for establishing specific enantiomers of chiral molecules. fiveable.me In the context of α-amino acid synthesis, chiral catalysts guide the reaction to favor the formation of one enantiomer over the other. A notable approach involves the asymmetric hydrogenation of an enamido acid precursor using a chiral transition metal catalyst. For instance, rhodium complexes with chiral phosphine ligands have been successfully employed for this purpose. This method, for which William Knowles was a co-recipient of the 2001 Nobel Prize in Chemistry, allows for the direct synthesis of enantiomerically pure amino acids by controlling the stereochemistry of the hydrogenation step. libretexts.orglibretexts.org While originally developed for α-monosubstituted amino acids, the principles can be extended to more complex structures, requiring catalysts capable of discriminating between the substituents at the prochiral center.

The catalyst forms a complex with the substrate, creating a chiral environment that directs the delivery of hydrogen from one face of the double bond, leading to a high enantiomeric excess (ee) of the desired product. fiveable.melibretexts.org

Table 1: Examples of Chiral Catalysts in Asymmetric Hydrogenation

| Catalyst Type | Ligand Example | Metal | Application |

|---|---|---|---|

| Rhodium-based | Chiral diphosphines (e.g., DIPAMP) | Rh | Asymmetric hydrogenation of enamides |

| Ruthenium-based | BINAP | Ru | Asymmetric hydrogenation of unsaturated acids |

Chemoenzymatic strategies leverage the high selectivity of enzymes for specific chemical transformations. nih.govnih.gov These methods are particularly effective for chiral resolution, where an enzyme selectively acts on one enantiomer in a racemic mixture, allowing for the separation of the two.

For the synthesis of this compound, a key precursor is 2-methylbutanoic acid. The racemic form of this precursor can be resolved using lipases, which are enzymes that catalyze the formation or hydrolysis of esters in an enantioselective manner. researchgate.net For example, a lipase can selectively esterify one enantiomer (e.g., the (S)-enantiomer) in a racemic mixture of 2-methylbutanoic acid, leaving the other (R)-enantiomer as the unreacted acid. The resulting ester and unreacted acid can then be separated. Several lipases have shown high activity and enantioselectivity for this type of resolution. researchgate.net

Table 2: Lipases Used in the Kinetic Resolution of 2-Methylbutanoic Acid Precursors

| Enzyme | Source Organism | Reaction Type | Selectivity |

|---|---|---|---|

| Lipase IM 20 | Rhizomucor miehei | Enantioselective esterification | High |

| Lipase AP | Aspergillus niger | Enantioselective esterification | High |

Beyond resolution, enzymes can be used for the enantiospecific synthesis from prochiral substrates, where the enzyme's active site dictates the stereochemical outcome of the reaction. nih.gov

The amidomalonate synthesis is a classic and versatile method for preparing α-amino acids. libretexts.orglibretexts.org The process starts with diethyl acetamidomalonate, which has an acidic α-carbon that can be deprotonated by a base like sodium ethoxide to form an enolate. fiveable.meyoutube.com This enolate then acts as a nucleophile in an SN2 reaction with an alkyl halide to form an alkylated intermediate. fiveable.mepearson.com Subsequent acid-catalyzed hydrolysis of the ester and amide groups, followed by heating, leads to decarboxylation and yields the final α-amino acid. fiveable.melibretexts.org

To synthesize this compound, which is disubstituted at the α-carbon, an evolution of the standard amidomalonate synthesis is required. This involves a sequential, two-step alkylation of the diethyl acetamidomalonate.

First Alkylation: The enolate of diethyl acetamidomalonate is reacted with a first alkyl halide (e.g., methyl iodide).

Second Alkylation: The resulting mono-alkylated product is again treated with a base to form a new enolate, which is then reacted with a second, different alkyl halide (e.g., ethyl bromide).

Hydrolysis and Decarboxylation: The dialkylated product is then subjected to acidic hydrolysis and heated to induce decarboxylation, yielding the desired 2-amino-2-methylbutanoic acid, which can then be acetylated.

This sequential approach allows for the controlled introduction of two different alkyl groups at the α-position, making it a key strategy for accessing α,α-disubstituted amino acids.

One efficient method to produce enantiomerically pure 2-methylbutanoic acid is the asymmetric hydrogenation of tiglic acid using a ruthenium-BINAP catalyst. wikipedia.org This reaction establishes the chiral center in the precursor molecule with high enantioselectivity.

More broadly, transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Hiyama reactions, provide powerful platforms for constructing the carbon skeletons of more complex precursors. mdpi.com For example, a Suzuki coupling could be envisioned to couple a boronic acid derivative with an appropriate halide to form a key C-C bond within the precursor framework. Decarbonylative coupling reactions, catalyzed by metals like nickel, also offer novel pathways by using carboxylic acid derivatives as coupling partners. nih.gov

Novel Derivatization and Functionalization Reactions

The carboxylic acid group in this compound is a versatile functional handle for further derivatization. wikipedia.org Such transformations must often be regioselective (targeting a specific site in the molecule) and chemoselective (reacting with one functional group in the presence of others, like the amide).

The carboxylic acid can be converted into a variety of other functional groups under controlled conditions that preserve the N-acetyl group. Common transformations include:

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via an activated intermediate yields the corresponding ester.

Amidation: Activation of the carboxylic acid (e.g., by converting it to an acid chloride or using coupling reagents like EDC) followed by reaction with an amine forms a new amide bond.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol.

Conversion to Acid Halide: Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid into a more reactive acid chloride, which is a key intermediate for synthesizing esters and amides. wikipedia.org

These derivatizations are crucial for various applications, including peptide synthesis, the development of prodrugs, and for analytical purposes where derivatization can improve ionization efficiency in mass spectrometry. nih.govddtjournal.com

Table 3: Common Derivatization Reactions of the Carboxylic Acid Moiety

| Reagent(s) | Resulting Functional Group | Reaction Type |

|---|---|---|

| R'-OH, H⁺ | Ester (R-COOR') | Fischer Esterification |

| SOCl₂ or (COCl)₂ | Acid Chloride (R-COCl) | Acyl Halide Formation |

| R'₂NH, Coupling Agent (e.g., EDC) | Amide (R-CONR'₂) | Amidation |

Modifications of the Acetamido Group for Diverse Chemical Architectures

The acetamido group in this compound, while seemingly simple, offers opportunities for chemical modification to generate a variety of molecular architectures. These modifications can alter the compound's physicochemical properties and biological activity.

One of the primary transformations of the acetamido group is its hydrolysis back to the free amine, 2-amino-2-methylbutanoic acid. This deacetylation is a critical step in many synthetic pathways where the acetyl group serves as a protecting group for the α-amino functionality. While standard acidic or basic hydrolysis can be effective, milder, and more chemoselective methods have been developed to avoid the degradation of sensitive functional groups elsewhere in the molecule. For instance, the use of the Schwartz reagent (zirconocene hydrochloride) has been reported for the mild and efficient N-deacetylation of various amides at room temperature. This method is notable for its orthogonality with other common protecting groups like Boc, Fmoc, and Cbz, and it proceeds without epimerization at the chiral center. researchgate.netnih.gov Enzymatic hydrolysis offers another gentle route. Acylase I, for example, catalyzes the enantioselective hydrolysis of N-acyl-L-α-amino acids, a technique that can be applied to the kinetic resolution of racemic mixtures of N-acetylated amino acids. nih.gov

Beyond simple deprotection, the acetamido group can be a handle for more complex transformations. Transamidation reactions, where the acetyl group is exchanged for a different acyl group, can be used to introduce a wide array of functionalities. While challenging due to the stability of the amide bond, recent advances have shown that this is achievable. For example, a novel approach using Cu(OAc)₂ as a catalyst has been demonstrated for the transamidation of the N-acetyl groups in chitin with various amines, including aliphatic, cyclic, and functionalized aromatic amines. frontiersin.org This methodology could potentially be adapted for sterically hindered N-acetyl amino acids. The reaction is believed to proceed through the coordination of the copper catalyst to the carbonyl oxygen of the acetyl group, activating it for nucleophilic attack by an external amine. frontiersin.org

The reactivity of the N-acetyl group is influenced by steric hindrance and the electronic nature of the substituents. The table below summarizes the yields of transamidation for different amine nucleophiles with an N-acetylated substrate, illustrating the impact of steric hindrance.

| Amine Substrate | Yield (%) | Notes |

|---|---|---|

| Aniline | 87.2 | Less sterically hindered aromatic amine. |

| o-Toluidine | 83.7 | Introduction of a methyl group at the ortho position increases steric bulk. |

| 2,6-Dimethylaniline | 51.4 | Significant decrease in yield due to the presence of two ortho-methyl groups, highlighting the steric sensitivity of the reaction. |

Data derived from a study on the transamidation of chitin, which serves as a model for the reactivity of N-acetyl groups. frontiersin.org

Furthermore, the amide bond of the acetamido group can be activated for cleavage under specific conditions, leading to the formation of new C-N bonds. Organocatalytic methods have been developed for the asymmetric cleavage of amide C-N bonds in N-sulfonyl biaryl lactams, providing access to axially chiral biaryl amino acids. semanticscholar.org While not directly demonstrated on this compound, these advanced methods for amide bond activation could potentially be applied to create novel derivatives.

Exploration of Reactions at the Quaternary Alpha-Carbon Center

The quaternary α-carbon of this compound is sterically congested and lacks an enolizable proton, which significantly limits its reactivity compared to α-monosubstituted amino acids. masterorganicchemistry.com Consequently, reactions directly at this center are challenging and less common. However, specific transformations can be envisaged and have been explored in related systems.

One of the most theoretically significant reactions at the α-carbon is decarboxylation, which would lead to the formation of N-(1,1-dimethylpropyl)acetamide. Decarboxylative functionalization of carboxylic acids is a burgeoning field in organic synthesis, often proceeding through radical intermediates. acs.org Visible-light-induced photoredox catalysis has emerged as a powerful tool for the decarboxylation of carboxylic acids under mild conditions. nih.gov In the context of N-acyl amino acids, photoredox/cobalt dual catalysis has been employed for the decarboxylative elimination to form enamides and enecarbamates. semanticscholar.org While direct decarboxylation of this compound to its corresponding alkane has not been extensively reported, the principles of radical decarboxylation suggest its feasibility under appropriate catalytic conditions. The reaction of N-bromosuccinimide with amino acids has also been shown to induce decarboxylation, although the reaction rate is slower for peptides and is pH and temperature-dependent. researchgate.netnih.gov

Direct C-H functionalization at the methyl or ethyl groups attached to the α-carbon, while challenging, represents a frontier in the modification of this compound. Palladium-catalyzed α-arylation has been successfully applied to azlactones derived from α-amino acids to form quaternary centers, indicating that under the right conditions, even sterically hindered positions can be functionalized. acs.org More recent advances in photo-mediated C-H functionalization have enabled the direct synthesis of non-proteinogenic amino acids from proteinogenic ones, showcasing the potential for activating otherwise inert C-H bonds. mdpi.com

The stability of the quaternary α-carbon is a key feature of α,α-disubstituted amino acids, contributing to their resistance to racemization. masterorganicchemistry.com This stability, however, also makes bond-forming and bond-breaking reactions at this center energetically unfavorable. Any reaction at the α-carbon would likely require harsh conditions or highly reactive intermediates, such as radicals, which could potentially lead to fragmentation of the molecule. For instance, γ-radiolysis of N-acetyl-L-valine, a close structural analog, has been shown to result in decarboxylation as a major pathway, with some evidence of N-Cα bond scission. science.gov

Reaction Kinetics and Mechanistic Elucidation Studies

Understanding the kinetics and mechanisms of the formation of this compound is crucial for optimizing its synthesis and for controlling its stereochemical outcome. The formation of this compound can be considered in two main stages: the synthesis of the precursor amino acid, 2-amino-2-methylbutanoic acid, and the subsequent N-acetylation.

The synthesis of α,α-disubstituted amino acids like 2-amino-2-methylbutanoic acid can be achieved through methods such as the Strecker or Bucherer-Bergs reactions, both of which start from a ketone (in this case, 2-butanone).

The Bucherer-Bergs reaction involves the reaction of a ketone with potassium cyanide and ammonium (B1175870) carbonate to produce a hydantoin intermediate, which is then hydrolyzed to the amino acid. organic-chemistry.orgalfa-chemistry.com The mechanism is thought to proceed through the formation of a cyanohydrin, which then reacts with ammonia to form an aminonitrile. mdpi.com This intermediate then reacts with carbon dioxide (from the decomposition of ammonium carbonate) to form a cyano-carbamic acid, which cyclizes to a 5-imino-oxazolidin-2-one. This intermediate then rearranges to the more stable hydantoin. youtube.com The hydrolysis of the hydantoin to the amino acid is typically a separate, subsequent step.

The N-acetylation of 2-amino-2-methylbutanoic acid is the final step in the formation of the title compound. This is a nucleophilic acyl substitution reaction where the amino group of the amino acid acts as a nucleophile, attacking an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction mechanism involves the formation of a tetrahedral intermediate, which then collapses to form the amide bond and a leaving group. The kinetics of N-acylation of amino acids have been studied, and the rate is dependent on the nucleophilicity of the amino group and the electrophilicity of the acetylating agent. youtube.com

Quantitative kinetic data for the synthesis of this compound is not extensively reported in the literature. However, studies on related systems provide a framework for understanding the factors that influence reaction rates.

For the N-acetylation step, the rate of reaction is influenced by the basicity of the amino acid. youtube.com The reaction is typically carried out under basic conditions to deprotonate the amino group, increasing its nucleophilicity. The choice of solvent can also play a significant role. The table below presents kinetic data for the enzymatic hydrolysis of N-acetyl-DL-methionine, a related N-acetylated amino acid, which illustrates how kinetic parameters can be determined for such reactions.

| Parameter | Value | Description |

|---|---|---|

| Vmax (Maximum reaction rate) | 0.015 M/min | The maximum rate of product formation at saturating substrate concentrations. |

| KM (Michaelis constant) | 0.08 M | The substrate concentration at which the reaction rate is half of Vmax. It is inversely proportional to the enzyme's affinity for the substrate. |

Kinetic parameters for the enzymatic hydrolysis of N-acetyl-DL-methionine by porcine acylase, determined using ¹H NMR spectroscopy. rsc.org

In the formation of the precursor amino acid via the Strecker or Bucherer-Bergs reactions, the selectivity of the reaction is crucial, especially when dealing with unsymmetrical ketones, although 2-butanone is achiral at the carbonyl carbon. The primary selectivity issue in the synthesis of the title compound is enantioselectivity, as the α-carbon is a stereocenter.

The synthesis of this compound results in a chiral center at the α-carbon. Unless a chiral auxiliary, catalyst, or resolving agent is used, the product will be a racemic mixture of the (R)- and (S)-enantiomers. The development of stereoselective syntheses of α,α-disubstituted amino acids is a major area of research.

One common strategy involves the use of chiral auxiliaries. For example, optically active α-ethylated α,α-disubstituted amino acids have been synthesized using a chiral cyclic 1,2-diol as a chiral auxiliary. nih.gov The diastereoselectivity of such reactions is often high, allowing for the separation of the diastereomers and subsequent removal of the chiral auxiliary to yield the enantiomerically enriched amino acid.

Asymmetric catalysis is another powerful approach. Catalytic asymmetric Strecker reactions have been developed using chiral catalysts to control the facial selectivity of the cyanide addition to the imine intermediate. organic-chemistry.org This allows for the direct synthesis of enantioenriched α-aminonitriles, which can then be hydrolyzed to the corresponding amino acids.

The table below provides examples of diastereoselective and enantioselective methods for the synthesis of α,α-disubstituted amino acids, which are applicable to the synthesis of 2-amino-2-methylbutanoic acid.

| Method | Chiral Source | Substrate/Intermediate | Diastereomeric/Enantiomeric Excess | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | Chiral cyclic 1,2-diol | α-Keto ester derivative | High de | nih.gov |

| Asymmetric Strecker Reaction | Chiral catalyst | Ketimine | High ee | organic-chemistry.org |

| Phase-Transfer Catalysis | Chiral phase-transfer catalyst | Glycine Schiff base | High ee for alkylation | N/A |

| Memory of Chirality | Existing chiral center | Enolate of a chiral α-amino acid derivative | Varies depending on substrate and conditions | N/A |

General strategies for the stereoselective synthesis of α,α-disubstituted amino acids.

Once the chiral amino acid is obtained, the N-acetylation step typically proceeds without affecting the stereochemistry of the α-carbon. Therefore, the enantiomeric purity of the final this compound is determined by the stereoselectivity of the amino acid synthesis or the efficiency of the resolution process.

Biochemical Transformations and Metabolic Pathway Elucidation in Non Human Systems

Enzymatic Conversion and Biocatalytic Applications

The enzymatic conversion of N-acetylated amino acids is a key area of research, particularly for the production of enantiomerically pure amino acids. Although enzymes acting specifically on 2-Acetamido-2-methylbutanoic acid are not extensively documented, the broader class of enzymes that process N-acetylated amino acids provides a strong basis for understanding its potential transformations.

Identification and Characterization of Enzymes Involved in Biosynthesis

The biosynthesis of this compound in non-human systems is likely a two-step process: the synthesis of its precursor, 2-amino-2-methylbutanoic acid, followed by N-acetylation. The biosynthesis of branched-chain amino acids is a well-established pathway in bacteria, fungi, and plants. asm.org This pathway could potentially produce the 2-amino-2-methylbutanoic acid backbone.

The subsequent N-acetylation is catalyzed by N-acetyltransferases (NATs). These enzymes are ubiquitous and have been identified in a wide range of organisms, where they transfer an acetyl group from acetyl-CoA to the amino group of a protein or a free amino acid. mdpi.com While specific NATs for 2-amino-2-methylbutanoic acid have not been characterized, the broad substrate specificity of some NATs suggests they could potentially acetylate this amino acid. The biological synthesis of other N-acyl amino acids is known to involve acyl-adenylating enzymes or N-acyl amino acid synthases (NAS), which utilize ATP to activate the fatty acid for condensation with the amino acid. nih.gov

Enzymatic Degradation Pathways and Associated Enzyme Systems

The degradation of N-acetylated amino acids in non-human systems is often linked to the N-end rule pathway of protein degradation. In eukaryotes like the yeast Saccharomyces cerevisiae, N-terminal acetylation of proteins can create a degradation signal (AcN-degron) that marks the protein for ubiquitination and subsequent proteasomal degradation. nih.govebi.ac.uk The enzymes involved in this pathway recognize and process the N-acetylated amino-terminal residue. It is plausible that free this compound could be recognized and processed by similar enzymes.

In bacteria, the degradation of branched-chain amino acids involves initial transamination followed by oxidative decarboxylation. researchgate.net Rumen microbes, for instance, are known to deaminate amino acids. researchgate.net While this applies to the parent amino acid, specific pathways for the degradation of the N-acetylated form are less clear. However, the presence of aminoacylases in various microorganisms, which hydrolyze N-acyl-amino acids to an amino acid and a fatty acid, suggests a potential degradation route. nih.gov

Biocatalytic Production Strategies for Enantiopure Forms

The production of enantiopure amino acids is of significant industrial interest. One established method involves the resolution of racemic N-acetyl-amino acids using aminoacylases. This process typically involves the stereoselective hydrolysis of the N-acetyl-L-amino acid to the L-amino acid, which can then be separated from the unreacted N-acetyl-D-amino acid.

A key enzyme in the dynamic kinetic resolution for producing enantiopure amino acids is N-acylamino-acid racemase (NAAAR). This enzyme catalyzes the racemization of N-acylamino acids, allowing for the complete conversion of a racemic mixture into a single desired enantiomer when coupled with an enantioselective aminoacylase. nih.gov NAAARs have been identified in various bacteria, including Deinococcus radiodurans and Streptomyces atratus. nih.govnih.gov These enzymes exhibit broad substrate specificity, acting on various N-acylamino acids. nih.govuniprot.org

| Enzyme | Source Organism | Optimal Temperature (°C) | Substrates |

| N-acylamino acid racemase (NAAAR) | Deinococcus radiodurans | 60 | N-acetyl-D-methionine, N-acetyl-L-methionine |

| N-acylamino acid racemase | Streptomyces atratus | - | Interconverts enantiomers of N-acylamino acids |

| N-succinylamino acid racemase | Geobacillus kaustophilus | - | Hydrophobic, polar, and some basic N-succinyl-D/L-amino acids |

Mechanistic Studies of Enzyme-Substrate Recognition and Catalysis

The catalytic mechanism of N-acylamino acid racemases from the enolase superfamily has been elucidated through structural studies. The enzyme from Deinococcus radiodurans, for example, functions as a homooctamer. nih.gov The active site contains a framework of amino acid residues (Lys170-Asp195-Glu220-Asp245-Lys269) and a magnesium ion that are crucial for catalysis. The mechanism involves a two-base proton abstraction, where a lysine (B10760008) residue abstracts the alpha-proton of the N-acylamino acid to form an enolic intermediate stabilized by the metal ion. A proton is then donated back to the intermediate to yield the racemized product. nih.govebi.ac.uk

The substrate binding pocket of these racemases has distinct subsites: a catalytic site, a metal-binding site, a side-chain-binding region, and a flexible lid region. While the catalytic and metal-binding sites are highly conserved, the regions responsible for substrate recognition show more variability, which accounts for the broad substrate specificity of these enzymes. nih.gov

Role as a Metabolite or Precursor in Non-Mammalian Organisms

Microbial Metabolic Pathways and Fermentation Studies

While direct evidence for this compound as a metabolite in microbial pathways is scarce, the metabolism of branched-chain amino acids (BCAAs) in bacteria is well-characterized and provides a basis for its potential origin. Bacteria can synthesize BCAAs through a conserved pathway that is absent in mammals. asm.org The degradation of BCAAs, such as leucine, isoleucine, and valine, in bacteria like Pseudomonas aeruginosa and Bacillus subtilis proceeds through transamination and oxidative decarboxylation to form acyl-CoA derivatives. researchgate.netnih.gov

For instance, studies on Bacillus subtilis show that it can convert isoleucine to 2-methylbutyric acid during fermentation. nih.gov It is conceivable that under certain metabolic conditions, the precursor 2-amino-2-methylbutanoic acid could be formed and subsequently N-acetylated. Fermentation studies with Pseudomonas sp. have also been used for the microbial resolution of racemic 2-methylbutyric acid. uniprot.org

Plant Biochemical Pathways and Biosynthetic Intermediates

Currently, there is a notable absence of published research specifically detailing the biosynthetic pathway of this compound in plants. While plants are known to produce a vast array of secondary metabolites, including amino acid derivatives, the specific enzymatic reactions leading to the formation of this N-acetylated amino acid have not been characterized.

It is plausible that its biosynthesis could be linked to the metabolism of branched-chain amino acids, given its structural similarity to isoleucine and valine. Hypothetically, a precursor such as 2-amino-2-methylbutanoic acid could undergo acetylation by an N-acetyltransferase enzyme. However, the existence of this precursor and the specific enzymes involved are yet to be identified in any plant species. The presence of the related compound, (S)-2-methylbutanoic acid, has been reported in various fruits and plants, where it contributes to their characteristic aromas. nih.gov This suggests that the carbon skeleton of this compound is present in the plant kingdom, but the acetylation step to form the final compound remains unelucidated.

Isotopic Labeling Studies for Pathway Analysis and Flux Determination

Isotopic labeling is a powerful technique used to trace the flow of atoms through metabolic pathways and determine the rates of metabolic reactions (flux). nih.govnih.gov This methodology has been widely applied in various organisms to elucidate complex metabolic networks.

Despite the utility of this approach, there are no published isotopic labeling studies that specifically investigate the biosynthesis or metabolism of this compound in any non-human system. Such a study would be crucial to identify its precursor molecules and the metabolic pathways from which it originates. For instance, feeding an organism a stable isotope-labeled precursor, such as ¹³C-labeled isoleucine or acetate, and then tracking the incorporation of the label into this compound using mass spectrometry could definitively establish its biosynthetic origins.

The lack of such studies further underscores the current knowledge gap regarding the metabolic significance of this compound in biological systems.

Advanced Spectroscopic and Analytical Research Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2-Acetamido-2-methylbutanoic acid. Advanced NMR methods provide detailed insights into its atomic connectivity, three-dimensional structure, and behavior in different physical states.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure of this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) establish connectivity between atoms.

In a hypothetical structural elucidation study, a COSY spectrum would reveal the coupling between the methyl protons and the methylene (B1212753) protons of the ethyl group. The HSQC spectrum correlates directly bonded proton and carbon atoms, definitively assigning the carbons of the ethyl group and the two distinct methyl groups. The HMBC experiment is key for identifying the quaternary carbon (C2), as it shows correlations over two to three bonds. For instance, long-range correlations would be observed from the protons of the C2-methyl group, the ethyl group, and the acetamido methyl group to the quaternary carbon C2 and the carbonyl carbons. Such analyses provide irrefutable evidence of the compound's covalent framework. nih.govrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound Predicted values are based on standard chemical shift increments and data from structurally similar compounds.

| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

| 1 (Carboxyl C) | - | ~178.0 | C2-CH₃, C2-CH₂-CH₃ |

| 2 (Quaternary C) | - | ~60.0 | - |

| 3 (Ethyl CH₂) | ~1.80 | ~30.0 | C1, C2, C4 |

| 4 (Ethyl CH₃) | ~0.90 | ~8.0 | C2, C3 |

| 5 (C2-Methyl) | ~1.45 | ~22.0 | C1, C2, C3 |

| 6 (Amide N-H) | ~7.50 | - | C2, C7 |

| 7 (Amide C=O) | - | ~172.0 | C2-CH₃, C8 |

| 8 (Amide CH₃) | ~2.00 | ~23.0 | C7 |

The conformational flexibility of this compound, particularly rotation around the C2-N bond, can be investigated using isotope-edited and isotope-filtered NMR experiments. These advanced techniques enhance the detection of specific molecular interactions and dynamics. rsc.org By selectively enriching the molecule with stable isotopes like ¹³C or ¹⁵N at specific positions, researchers can filter out signals from the unlabeled portions of the molecule or specifically edit the spectra to highlight the labeled site and its neighbors.

For a conformational analysis, one could synthesize this compound with a ¹⁵N-labeled amide nitrogen. An ¹H-¹⁵N HSQC experiment would then selectively show a single correlation for the amide proton and the ¹⁵N nucleus. Changes in the chemical shift of this correlation under different solvent or temperature conditions can reveal shifts in the conformational equilibrium, for example, between conformers where the amide proton is cis or trans to the C2-methyl group. This approach allows for a focused analysis of the molecule's dynamic behavior around the amide bond. rsc.org

The physical form of a chemical compound, whether crystalline or amorphous, can significantly impact its properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique used to characterize these different forms in research materials. nih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local electronic environment and internuclear distances within the solid lattice.

In a research setting, ssNMR can differentiate between a highly ordered crystalline polymorph of this compound and its disordered amorphous form. nih.gov Crystalline materials typically yield sharp, well-resolved peaks in ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments, whereas amorphous materials produce much broader peaks due to the distribution of different local environments. nih.gov Furthermore, distinct chemical shifts for the same carbon atom in different polymorphs can indicate differences in molecular packing and conformation.

Table 2: Hypothetical ¹³C ssNMR Chemical Shifts for Crystalline vs. Amorphous this compound Illustrates the expected differences in spectra between a single crystalline form and a disordered amorphous solid.

| Carbon Atom | Crystalline Form Shift (ppm) | Amorphous Form Shift (ppm) | Peak Width |

| Carboxyl (C1) | 178.5 | 177-180 | Broad |

| Quaternary (C2) | 60.2 | 59-62 | Broad |

| Amide C=O (C7) | 172.8 | 171-174 | Broad |

| C2-Methyl (C5) | 22.1 | 21-24 | Broad |

Mass Spectrometry-Based Research Techniques

Mass spectrometry is a cornerstone for the sensitive detection and quantification of this compound and for the identification of its related metabolites. Coupling MS with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC) provides the selectivity needed for complex sample analysis.

For the precise quantification of this compound in biological fluids or other complex matrices, tandem mass spectrometry (MS/MS) methods are developed. nih.govsrce.hr Both LC-MS/MS and GC-MS/MS offer high sensitivity and selectivity through the use of Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This process drastically reduces chemical noise and allows for accurate quantification.

An LC-MS/MS method would typically involve reversed-phase chromatography to separate the analyte from other matrix components. sjsu.edushimadzu.co.kr For GC-MS/MS analysis, the non-volatile this compound would first require chemical derivatization, for example, through silylation, to make it volatile and thermally stable for gas-phase analysis. bohrium.comresearchgate.netresearchgate.net The choice between LC-MS/MS and GC-MS/MS often depends on the sample matrix and the required sensitivity.

Table 3: Exemplar Parameters for a Hypothetical Quantitative MS/MS Method This table outlines potential parameters for developing a quantitative assay. The specific fragments would be determined experimentally.

| Technique | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Derivatization |

| LC-MS/MS | 160.1 ([M+H]⁺) | 114.1 ([M+H - H₂O - CO]⁺) | 100.1 ([M+H - CH₃COOH]⁺) | Not required |

| GC-MS/MS | 231.1 ([M-CH₃]⁺ of TMS derivative) | 158.1 | 117.1 | Required (e.g., BSTFA) |

High-resolution mass spectrometry (HRMS), often coupled with LC, is the definitive technique for identifying unknown metabolites. nih.govresearchgate.net Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers provide mass measurements with high accuracy (typically <5 ppm error), which allows for the confident determination of the elemental composition of an ion. ijpras.comthermofisher.com

In a metabolic study, HRMS would be used to screen for potential biotransformations of this compound. The instrument would detect ions corresponding to the parent compound as well as ions whose accurate masses correspond to predicted metabolic products. nih.gov For example, the addition of an oxygen atom (hydroxylation) would result in a mass increase of 15.9949 Da. By comparing the accurate mass of a detected signal to the theoretical mass of a proposed metabolite, researchers can significantly narrow down the possibilities and propose a structure. The fragmentation pattern (MS/MS) of the high-resolution precursor ion is then used to confirm the proposed structure. nih.govnih.gov

Table 4: Predicted Metabolites of this compound and their Theoretical Accurate Masses

| Putative Metabolite | Biotransformation | Chemical Formula | Theoretical Monoisotopic Mass ([M+H]⁺) |

| Parent Compound | - | C₇H₁₄NO₃ | 160.0968 |

| Hydroxylated Metabolite | Hydroxylation (+O) | C₇H₁₄NO₄ | 176.0917 |

| N-deacetylated Metabolite | Deacetylation (-C₂H₂O) | C₅H₁₂NO₂ | 118.0863 |

| Glucuronide Conjugate | Glucuronidation (+C₆H₈O₆) | C₁₃H₂₂NO₉ | 336.1289 |

Ion Mobility Mass Spectrometry for Conformational Isomer Analysis

Ion Mobility Mass Spectrometry (IM-MS) has emerged as a powerful technique for the analysis of molecular structure, offering a unique capability to separate ions based on their size, shape, and charge in the gas phase. nih.gov This method is particularly valuable for distinguishing between conformational isomers—molecules with the same chemical formula and connectivity but different spatial arrangements. For a molecule like this compound, IM-MS can provide critical insights into its gas-phase folding and structure.

The fundamental principle of IM-MS involves introducing ions into a drift tube filled with an inert buffer gas. An electric field propels the ions through the tube, while collisions with the buffer gas impede their progress. frontiersin.org Ions with a more compact, folded conformation experience fewer collisions and travel faster than their more extended, unfolded counterparts. mdpi.com This difference in drift time allows for their separation and the determination of their collision cross-section (CCS), a value that is characteristic of the ion's three-dimensional shape. mdpi.com

In the context of this compound, IM-MS can be used to:

Identify and separate different conformers that may exist in equilibrium.

Study the effects of solvent and temperature on the conformational landscape of the molecule.

Investigate non-covalent interactions , such as intramolecular hydrogen bonding, which stabilize specific conformations.

Research on other small organic acids has demonstrated that even subtle structural differences can lead to measurable changes in drift time and CCS values. nih.govresearchgate.net By coupling ion mobility separation with high-resolution mass spectrometry, researchers can obtain detailed information about the mass-to-charge ratio and the shape of each conformer, providing a comprehensive structural characterization that is often unattainable with mass spectrometry alone. nih.gov

Chromatographic Separations for Enantiomer Purity Assessment and Isolation

The presence of a chiral center in this compound necessitates methods for separating its enantiomers (R- and S-forms), as they can exhibit different biological activities. Chiral chromatography is the cornerstone technique for this purpose. nih.gov

Chiral Chromatography Method Development and Optimization

The development of a successful chiral separation method is a systematic process involving the screening of various chiral stationary phases (CSPs) and mobile phases to achieve optimal resolution between enantiomers. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188), are widely used and have proven effective for a broad range of chiral compounds. nih.govnih.gov

The optimization process for separating the enantiomers of this compound would typically involve:

CSP Selection : Initial screening on columns with different chiral selectors, for instance, amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dichlorophenylcarbamate).

Mobile Phase Composition : Evaluating different solvent systems. In normal-phase mode, mixtures of alkanes (like n-hexane) with an alcohol modifier (like ethanol (B145695) or isopropanol) are common. jocpr.com The type and concentration of the alcohol can significantly impact enantioselectivity and resolution. nih.gov

Additive Effects : The addition of small amounts of an acid, such as trifluoroacetic acid (TFA), can improve peak shape and enhance resolution for acidic analytes. jocpr.com

Parameter Optimization : Fine-tuning the flow rate and column temperature to maximize resolution while maintaining a reasonable analysis time.

A study on the structurally related compound, 2-azido-3-methylbutanoic acid, successfully achieved baseline separation using a Chiralpak IA column (an amylose-based CSP) with a mobile phase of n-hexane, ethanol, isopropyl alcohol, and TFA. jocpr.com This provides a strong starting point for developing a method for this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 (Optimized) |

| Chiral Stationary Phase | Chiralpak IA | Chiralcel OD-H | Chiralpak IA |

| Mobile Phase | n-Hexane/Ethanol (90:10) | n-Hexane/Isopropanol (90:10) | n-Hexane/Ethanol/TFA (95:5:0.1) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25°C | 25°C | 30°C |

| Resolution (Rs) | 1.2 | 1.4 | > 2.0 |

| Outcome | Partial Separation | Partial Separation | Baseline Separation |

Table 1: Illustrative example of a chiral chromatography method development strategy for this compound, based on established principles for similar compounds.

Advanced High-Performance Liquid Chromatography (HPLC) Applications

Beyond standard analytical separations, advanced HPLC techniques are employed for higher throughput, increased sensitivity, and preparative-scale isolation. The use of columns packed with sub-2 µm particles (ultra-high-performance liquid chromatography or UHPLC) allows for significantly faster separations and higher efficiency compared to conventional HPLC. nih.gov

For this compound, advanced applications include:

High-Throughput Screening : Using UHPLC to rapidly assess the enantiomeric purity of multiple samples.

Trace Enantiomer Quantification : Developing highly sensitive methods to detect and quantify minute amounts of one enantiomer in the presence of a large excess of the other, which is critical for quality control in pharmaceuticals. jocpr.com This often involves derivatization with a UV-active or fluorescent tag to enhance detection limits. juniperpublishers.com

Preparative Chiral HPLC : Scaling up an optimized analytical method to isolate gram quantities of each enantiomer in high purity for further studies.

Furthermore, coupling chiral HPLC with mass spectrometry (LC-MS) provides both separation and definitive identification of the enantiomers. While many normal-phase chiral methods use non-volatile solvents incompatible with MS, method development can focus on reversed-phase or polar organic modes with MS-friendly mobile phases like methanol, acetonitrile, and water with volatile additives like formic acid or ammonium (B1175870) acetate. lcms.czsielc.com

X-ray Crystallography and Diffraction Studies for Solid-State Structures

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in its solid state. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would allow for:

Unambiguous Determination of Absolute Stereochemistry : By analyzing the diffraction pattern, the absolute configuration (R or S) of the chiral center can be determined without reference to other chiral molecules.

Analysis of Intermolecular Interactions : The crystal structure reveals how individual molecules pack together in the solid state, highlighting intermolecular forces such as hydrogen bonding and van der Waals interactions. This information is crucial for understanding physical properties like melting point and solubility.

Conformational Analysis in the Solid State : The technique captures the molecule's conformation as it exists in the crystal lattice, which can be compared with gas-phase conformations predicted by IM-MS or computational modeling.

While a published crystal structure for this compound itself may not be readily available, the methodology is well-established. In cases where a chiral compound is difficult to crystallize directly, it can be derivatized with another chiral molecule of known absolute configuration, a technique known as a chiral auxiliary. mdpi.com The resulting diastereomer is often more amenable to crystallization, and its X-ray structure can be used to deduce the configuration of the original molecule. mdpi.com

In-Depth Computational and Theoretical Analysis of this compound Remains Largely Unexplored

A thorough review of scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. While this N-acetylated amino acid derivative is available commercially and holds interest for its structural similarity to biologically relevant molecules, detailed research into its specific molecular properties and interactions through computational chemistry methods appears to be limited.

Consequently, providing a comprehensive, data-driven article based on the requested outline of its quantum chemical calculations and molecular dynamics simulations is not possible with currently available public research. The specific, in-depth studies required to detail its electronic structure, conformational landscapes, predicted spectroscopic parameters, acidity, and enzyme-binding simulations are not present in the accessible scientific domain.

For context, such computational studies are vital for understanding a molecule's behavior at an atomic level. Quantum chemical calculations could predict its stability, reactivity, and spectral signatures (NMR, IR, UV-Vis). Molecular dynamics and docking simulations would be instrumental in exploring its potential interactions with biological targets, such as enzymes, which is a critical step in fields like drug discovery and biomimetic research.

While extensive research exists for related compounds like N-acetyl-L-valine (a constitutional isomer) and 2-methylbutanoic acid, this information cannot be directly extrapolated to this compound due to differences in chemical structure that fundamentally alter molecular and electronic properties. The presence and specific placement of the acetamido group at the quaternary C2 carbon create unique steric and electronic effects that necessitate a dedicated computational analysis.

The absence of this specific research underscores a potential area for future scientific inquiry. A detailed computational characterization of this compound could provide valuable insights for chemists and biochemists working with modified amino acids. Until such studies are conducted and published, a detailed article on its computational and theoretical chemistry cannot be accurately generated.

Computational and Theoretical Chemistry Investigations

Reaction Mechanism Predictions and Transition State Analysis

Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. For 2-Acetamido-2-methylbutanoic acid, key reactions for investigation would include its synthesis, hydrolysis of the amide bond, and its participation in peptide bond formation.

Synthesis and Hydrolysis: The synthesis of this compound typically involves the N-acetylation of 2-amino-2-methylbutanoic acid. Computational modeling of this reaction would likely predict a mechanism involving the nucleophilic attack of the amino group on an acetylating agent, such as acetic anhydride (B1165640). Transition state analysis would reveal a tetrahedral intermediate, and the calculated energy barrier would provide insights into the reaction kinetics. Similarly, the acid- or base-catalyzed hydrolysis of the acetamido group would be predicted to proceed through a tetrahedral intermediate, with the transition state geometry and energy being dependent on the catalytic conditions.

Peptide Bond Formation: The involvement of this compound in peptide bond formation is of significant interest due to the steric hindrance imparted by the two substituents on the α-carbon (a methyl and an ethyl group, in addition to the acetylamino and carboxylic acid groups). DFT calculations would be crucial in predicting the transition state of this reaction. It is anticipated that the steric bulk would lead to a higher activation energy for peptide bond formation compared to less substituted amino acids. The transition state geometry would likely show distortions to accommodate the bulky substituents, potentially affecting the planarity of the forming peptide bond. Quantum mechanical calculations have been used to investigate the mechanism of peptide-bond formation in the ribosome, providing a precedent for such analyses.

The following table summarizes predicted energetic properties for key reaction steps involving this compound, based on general principles and data from related molecules.

| Reaction Step | Predicted Transition State Characteristics | Predicted Relative Activation Energy |

| N-Acetylation | Tetrahedral intermediate, attack on acetyl carbonyl | Low to moderate |

| Acid-Catalyzed Hydrolysis | Protonated amide, tetrahedral intermediate | Moderate to high |

| Base-Catalyzed Hydrolysis | Hydroxide attack, tetrahedral intermediate | Moderate |

| Peptide Bond Formation | Distorted tetrahedral intermediate | High (due to steric hindrance) |

Note: The predicted relative activation energies are qualitative and would require specific DFT calculations for quantification.

Machine Learning Approaches in Predicting Chemical Behavior

In recent years, machine learning (ML) has emerged as a powerful tool for predicting a wide array of chemical properties and behaviors, often circumventing the need for expensive and time-consuming experimental or high-level computational studies. While no specific ML models for this compound have been reported, the framework for developing such models is well-established.

Property Prediction: Machine learning models, trained on large datasets of molecules, can predict various physicochemical properties of this compound, such as its solubility, pKa, and lipophilicity. These models typically use molecular descriptors derived from the compound's 2D or 3D structure as input features. For a molecule like this compound, descriptors encoding its size, shape, and the presence of functional groups (amide, carboxylic acid) would be crucial.

Reactivity Prediction: More advanced ML models can predict the reactivity of a molecule in specific chemical reactions. For instance, a model could be trained to predict the likelihood of this compound undergoing a particular transformation under given reaction conditions. The steric and electronic environment of the reactive centers, influenced by the methyl and acetyl groups, would be key features for such a model. The development of machine learning packages for chemical property prediction has made these approaches more accessible.

The table below illustrates the types of data that would be used to train and validate a machine learning model for predicting a property like aqueous solubility for a class of compounds including this compound.

| Compound | Molecular Descriptors (Examples) | Experimental Solubility (logS) |

| This compound | Molecular Weight, LogP, Number of H-bond donors/acceptors, Polar Surface Area | (To be determined) |

| N-acetylglycine | ... | ... |

| N-acetylalanine | ... | ... |

| 2-Amino-2-methylpropanoic acid | ... | ... |

By training on a diverse set of related molecules with known properties, a predictive model could be developed to estimate the properties of this compound. The accuracy of these predictions would depend on the quality and diversity of the training data and the sophistication of the machine learning algorithm employed.

Potential Applications and Future Research Directions in Chemical Science

Role as Chiral Building Block in Complex Organic Synthesis

Chiral building blocks are fundamental components in the asymmetric synthesis of complex molecules, such as pharmaceuticals and natural products. tcichemicals.comsigmaaldrich.com 2-Acetamido-2-methylbutanoic acid, as a chiral α-amino acid derivative, serves as a valuable synthon for introducing stereochemically defined quaternary centers into target structures. The (S)- and (R)-enantiomers of its parent acid, 2-methylbutanoic acid, are known to be important chiral precursors in the pharmaceutical and agrochemical industries. ontosight.aiwikipedia.org The presence of the acetamido group provides a protected amine functionality, while the carboxylic acid offers a handle for a wide range of chemical transformations, including amide and ester bond formations. wikipedia.org

The incorporation of non-canonical amino acids (ncAAs) is a key strategy in medicinal chemistry to develop peptidomimetics—molecules that mimic natural peptides but have improved pharmacological properties. nih.govuminho.pt Peptidomimetics often exhibit enhanced stability against enzymatic degradation, better bioavailability, and improved target specificity compared to their natural counterparts. nih.govresearchgate.net

This compound is a precursor to a class of ncAAs known as α,α-dialkyl glycines. uminho.pt The substitution at the α-carbon severely restricts the conformational freedom around the peptide backbone, forcing specific dihedral angles and promoting the formation of stable secondary structures like α-helices. uminho.pt This structural pre-organization can enhance binding affinity to biological targets. uminho.pt By modifying or deprotecting the N-acetyl group and activating the carboxyl group, this compound can be incorporated into peptide chains using solid-phase peptide synthesis (SPPS) or solution-phase methods to create novel peptidomimetics with tailored structures and functions. nih.gov These peptidomimetics are valuable candidates for developing new therapeutics, including antimicrobial and antitumor agents. nih.gov

Similarly, heterocyclic compounds—cyclic structures containing atoms of at least two different elements—are ubiquitous in pharmaceuticals and agrochemicals. researchgate.net Amino acids and their derivatives are versatile starting materials for synthesizing a wide array of nitrogen-containing heterocycles. researchgate.netmdpi.com For instance, the carboxyl and amide functionalities of this compound could be manipulated through various cyclization cascades to form scaffolds such as lactams, piperidones, or more complex fused ring systems.

Development of Analogues and Derivatives with Modified Reactivity or Selectivity

A key area of future research involves the synthesis of analogues and derivatives of this compound to fine-tune its chemical properties. By modifying its structure, chemists can alter its reactivity, selectivity, and physical characteristics like solubility and lipophilicity.

Table 1: Potential Modifications of this compound

| Structural Position | Potential Modification | Desired Outcome |

|---|---|---|

| N-Acyl Group | Replace acetyl with other acyl groups (e.g., propionyl, benzoyl) | Modify steric bulk, electronic properties, and hydrogen bonding capacity. |

| α-Alkyl Groups | Replace ethyl with longer chains, cyclic, or functionalized groups | Alter conformational constraints and introduce new reactive sites. |

| Carboxyl Group | Convert to esters, amides, or thioesters | Create diverse intermediates for coupling reactions. |

For example, replacing the N-acetyl group with a different acyl group can influence the electronic nature and steric hindrance around the nitrogen atom, potentially altering its reactivity in subsequent synthetic steps. researchgate.net Derivatives where the carboxylic acid is converted into an ester or an activated species are essential intermediates for peptide coupling and other condensation reactions. wikipedia.org The synthesis of such derivatives will expand the toolkit of chiral building blocks available to synthetic chemists.

Emerging Methodologies for Research on N-Acetylated Amino Acid Derivatives

Advances in analytical techniques are crucial for the characterization and quantification of N-acetylated amino acids and their derivatives. nih.gov Modern mass spectrometry-based methods are central to this research.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a primary technique for the analysis of N-acetylated compounds. creative-proteomics.com It allows for the separation of complex mixtures, followed by the precise detection and identification of molecules based on their mass-to-charge ratio and fragmentation patterns. creative-proteomics.com LC-MS is instrumental in metabolomics studies to identify and quantify novel N-acetylated amino acids in biological samples. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly effective for analyzing volatile derivatives of amino acids. mdpi.com Chiral GC columns can be used to separate and quantify the enantiomers of amino acid derivatives, which is essential for verifying the stereochemical purity of chiral building blocks like this compound. mdpi.com

Strong Cation Exchange (SCX) Chromatography: This technique can be used to enrich and isolate N-acetylated peptides and amino acids from complex biological mixtures, facilitating their detection and analysis. nih.gov

Future research will likely focus on improving the sensitivity and resolution of these methods, enabling the detection of trace amounts of these compounds and the detailed characterization of their roles in various chemical and biological systems.

Green Chemistry Approaches in its Synthesis and Derivatization

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. Future research on this compound will increasingly focus on sustainable synthetic routes. Key green approaches include:

Biocatalysis: The use of enzymes as catalysts offers high selectivity and efficiency under mild reaction conditions (e.g., neutral pH, room temperature). For instance, enzymes like acylases or lipases could be explored for the stereoselective synthesis or resolution of this compound and its derivatives.

Chemoenzymatic Synthesis: Combining enzymatic steps with traditional chemical reactions can create more efficient and sustainable synthetic pathways. researchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or bio-based solvents can significantly reduce the environmental impact of the synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product minimizes waste generation.

Integration of Multi-Enzymatic Cascade Reactions for Synthesis

Multi-enzymatic cascade reactions, where several enzymatic steps are performed sequentially in a single reaction vessel, represent a powerful strategy for synthesizing complex molecules. rug.nlnih.gov This approach mimics nature's biosynthetic pathways and offers several advantages:

Process Intensification: It eliminates the need for isolating and purifying intermediates, saving time, resources, and solvents. mdpi.com

Cofactor Recycling: Cascades can be designed to include cofactor regeneration systems, making the process more cost-effective and sustainable. rug.nl

A potential future research direction is the development of a multi-enzyme cascade for the de novo synthesis of this compound. Such a cascade could start from simple, inexpensive precursors and utilize a series of enzymes, such as transaminases, carboxylases, and N-acetyltransferases, to build the target molecule with high stereochemical control. mdpi.com The successful design of such a biocatalytic route would be a significant advancement in the sustainable production of this valuable chiral building block. nih.gov

Q & A

Q. What are the common synthetic routes for 2-Acetamido-2-methylbutanoic acid, and what analytical methods validate its purity?

- Methodological Answer : Synthesis typically involves multi-step processes such as:

- Amino group protection : Using acetylating agents (e.g., acetic anhydride) to protect the amine group during reaction sequences.

- Coupling reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between activated carboxylic acids and amines.

- Deprotection : Acidic or basic hydrolysis to remove protecting groups.

Analytical validation includes: - NMR spectroscopy (¹H/¹³C) to confirm backbone structure and substituent positions.

- HPLC-MS for purity assessment (>95%) and molecular weight confirmation.

- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical assignment .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

- Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and stereochemistry. For example, studies on analogous compounds like 2-Acetamido-3-(4-hydroxy-3-methoxyphenyl)acrylic acid revealed planar amide groups and hydrogen-bonding networks critical for stability .

- Computational modeling : Density Functional Theory (DFT) optimizations validate experimental data and predict electronic properties (e.g., charge distribution at the acetamido group) .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound derivatives?

- Methodological Answer : Structural variations (e.g., substituent additions) alter solubility, target affinity, and metabolic stability. Key examples:

| Compound | Modification | Biological Impact |

|---|---|---|

| 2-Acetamido-4-(methylsulfanyl)butanoic acid | Methylsulfanyl group | Enhanced enzyme inhibition due to sulfur’s nucleophilic reactivity . |

| 4-Acetamido-4-phenylbutanoic acid | Phenyl substitution | Increased hydrophobic interactions with protein binding pockets . |

| Experimental design : |

- Structure-activity relationship (SAR) studies : Synthesize analogs, test in enzyme inhibition assays (e.g., IC₅₀ measurements), and correlate activity with substituent electronic/hydrophobic parameters.

- Molecular docking : Predict binding modes using software like AutoDock or Schrödinger .

Q. What methodological challenges arise when resolving contradictory data in structure-activity relationship (SAR) studies of this compound?

- Methodological Answer : Contradictions often stem from:

- Batch-to-batch variability : Impurities in synthetic intermediates (e.g., incomplete acetylation) can skew bioassay results. Mitigate via rigorous HPLC purity checks .

- Assay conditions : pH, temperature, or solvent polarity (e.g., DMSO vs. aqueous buffer) may alter compound aggregation or ionization states. Use orthogonal assays (e.g., SPR, ITC) to confirm binding .

- Stereochemical inconsistencies : Racemization during synthesis can lead to mixed enantiomers with divergent activities. Chiral HPLC or circular dichroism (CD) ensures stereochemical integrity .

Q. How can researchers design experiments to distinguish between enantiomeric effects in this compound derivatives?

- Methodological Answer :

- Chiral resolution : Use preparative chiral chromatography to isolate (R)- and (S)-enantiomers.

- Biological testing : Compare enantiomers in cell-based assays (e.g., IC₅₀ in cancer lines) and in vivo models. For example, (R)-ethyl 2-acetamidobutanoate showed distinct metabolic stability vs. the (S)-form in pharmacokinetic studies .

- Computational analysis : Molecular dynamics simulations predict enantiomer-specific binding kinetics to targets like proteases or kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.